Octadecylboronic acid

Description

Significance of Organoboron Compounds in Modern Chemical Science

Organoboron compounds are a class of organic compounds containing a carbon-boron bond. thieme.de Their journey from chemical curiosities to indispensable tools in modern science began to accelerate in the mid-20th century, largely due to the pioneering work of Herbert C. Brown. numberanalytics.com The discovery of the hydroboration reaction, a method for preparing organoboron compounds, was a significant turning point. thieme.de

The versatility of organoboron compounds stems from the unique properties of the boron atom, which allows for the formation of stable yet reactive molecules. numberanalytics.com This has made them crucial in a wide array of chemical transformations, from simple functional group modifications to the construction of complex molecules. thieme.denumberanalytics.com They are particularly renowned for their role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov

Beyond synthesis, the applications of organoboron compounds have expanded into materials science, where they serve as building blocks for covalent organic frameworks and hydrogels. nih.gov In medicinal chemistry, the unique chemical properties of the boron center have led to the development of several FDA-approved drugs. wvu.edumdpi.com The mildly Lewis acidic nature of the boron atom is also exploited in analytical chemistry for the development of sensors. nih.gov

Unique Structural Attributes of Octadecylboronic Acid and its Relevance for Directed Molecular Interactions

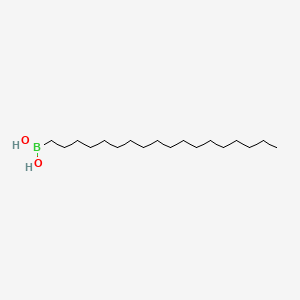

This compound (C18H39BO2) is distinguished by its specific molecular structure, which consists of two key components: a polar boronic acid head group (-B(OH)2) and a long, nonpolar octadecyl tail (an 18-carbon alkyl chain). scbt.com This amphiphilic nature is central to its behavior and applications.

The long alkyl chain imparts significant hydrophobicity to the molecule. researchgate.net This lengthy chain promotes self-assembly and organized packing, particularly at interfaces, a characteristic that is fundamental to its use in forming self-assembled monolayers (SAMs). researchgate.net The van der Waals forces between these long chains are a primary driver of intermolecular interactions, leading to the formation of stable, ordered structures.

The boronic acid head group is the site of specific, directed molecular interactions. The boron atom is Lewis acidic, meaning it can accept a pair of electrons. This property allows it to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules. nih.gov This specific binding capability is a key feature exploited in sensing applications. Furthermore, the hydroxyl groups of the boronic acid can participate in hydrogen bonding, another crucial type of non-covalent interaction that influences its assembly and interactions with other molecules. mdpi.comcambridgemedchemconsulting.com

The combination of the non-specific, hydrophobically-driven interactions of the long alkyl chain and the specific, directed interactions of the boronic acid head group allows for the creation of highly organized molecular architectures with tailored functionalities. researchgate.net

Evolution of Research Trajectories Involving Long-Chain Boronic Acids

Research into long-chain boronic acids like this compound has evolved significantly, moving from fundamental studies of their properties to sophisticated applications. Initially, much of the focus was on understanding the behavior of these molecules at interfaces, particularly their ability to form stable Langmuir films and self-assembled monolayers (SAMs) on various surfaces.

More recently, research has shifted towards harnessing these properties for specific technological advancements. A significant area of investigation is their use in organic field-effect transistors (OFETs). researchgate.net Studies have shown that modifying dielectric surfaces with SAMs of long-chain boronic acids can improve the performance of these devices. researchgate.net The length of the alkyl chain has been identified as a key parameter influencing the electrical characteristics of the OFETs. researchgate.net

Another prominent research direction is the development of advanced sensors. The ability of the boronic acid group to bind with specific analytes, coupled with the self-assembly properties of the long alkyl chain, makes these compounds ideal for creating sensitive and selective sensing platforms. For instance, polydiacetylene-based sensors incorporating this compound have been developed for the detection of dopamine (B1211576). jst.go.jp

Furthermore, the general progress in organoboron chemistry, such as new catalytic methods for their synthesis and functionalization, continues to open up new possibilities for long-chain boronic acids. hokudai.ac.jprsc.org While much of the focus in synthetic methodology has been on aryl and smaller alkylboronic acids, the increasing interest in the unique applications of long-chain variants is likely to spur the development of more tailored synthetic routes. The utility of alkylboronic acids as alkyl radical precursors in photoredox catalysis is also a growing area of research, which could expand the synthetic toolkit for modifying and incorporating these long chains into other molecular structures. rsc.org

Strategic Approaches for this compound Synthesis

The synthesis of this compound can be achieved through several distinct methodologies. These range from classical organometallic routes to modern transition-metal-catalyzed C–H functionalization, each offering unique advantages in terms of starting material accessibility and reaction conditions.

Transition-Metal-Catalyzed Boron-Carbon Bond Formation

Direct C–H activation has emerged as a powerful strategy for the synthesis of organoboron compounds from simple hydrocarbon feedstocks. wikipedia.orgnih.gov Transition-metal catalysts, particularly those based on iridium and rhodium, can facilitate the direct borylation of unactivated C(sp³)–H bonds in alkanes like octadecane. escholarship.orgvanderbilt.edu These reactions typically involve the catalytic functionalization of primary C–H bonds, which is advantageous for producing terminal alkylboronic esters. escholarship.org

The general mechanism involves a transition metal complex that activates a C–H bond, allowing for the subsequent formation of a carbon-boron bond with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org Iridium-based catalyst systems have been developed that show high activity and can operate in hydrocarbon solvents, reducing the need for a large excess of the alkane substrate. nsf.govnih.gov These advanced methods represent a highly atom-economical approach to long-chain alkylboronic esters, which are direct precursors to this compound.

Table 1: Representative Data for Transition-Metal-Catalyzed Borylation of Alkanes

| Alkane Substrate | Catalyst System | Boron Source | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Octane | [Ir(cod)OMe]₂ / Me₄Phen | B₂pin₂ | n-Octane (neat) | 120 | 85 | nsf.gov |

| n-Octane | [(Mes)Ir(Bpin)₃] / dpam | B₂pin₂ | Cyclohexane | 80 | >99 | nsf.gov |

This table showcases typical conditions and yields for the borylation of alkanes, demonstrating the feasibility of applying these methods to long-chain substrates like octadecane. "Me₄Phen" is 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and "dpam" is a 2,2'-dipyridylarylmethane ligand.

Novel Organolithium and Grignard Reagent Mediated Routes

The most traditional and widely practiced synthesis of alkylboronic acids involves the reaction of organometallic reagents with borate (B1201080) esters. libretexts.orgeolss.net For this compound, this route typically starts from 1-halooctadecane (e.g., 1-bromooctadecane).

In the Grignard route, 1-bromooctadecane (B154017) is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, octadecylmagnesium bromide. organic-chemistry.orgleah4sci.com This highly nucleophilic species is then treated at low temperature with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the intermediate boronate ester to yield the final this compound. clockss.orggoogle.com

Similarly, an organolithium reagent can be used. numberanalytics.commt.com This involves reacting 1-halooctadecane with lithium metal to form octadecyllithium, which is then reacted with the borate ester in the same fashion. libretexts.orgeolss.net These organometallic reagents are powerful bases, necessitating anhydrous conditions to prevent quenching by water. libretexts.orgleah4sci.com

Table 2: General Scheme for Grignard-Mediated Synthesis of Alkylboronic Acids

| Step | Reactants | Reagents & Solvents | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | R-X (e.g., 1-Bromooctadecane) | Mg⁰, Dry Ether (THF, Et₂O) | R-MgX (Grignard Reagent) | Reaction must be anhydrous. libretexts.org |

| 2 | R-MgX | B(OR')₃ (e.g., Trimethyl borate), Dry Ether, Low Temp. | R-B(OR')₂ | Addition is exothermic; low temperature (-78 °C) is crucial. |

Boronation Reactions in Functionalized Alkane Frameworks

Introducing a boronic acid group into a long-chain alkane that already contains other functional groups requires selective methods. One powerful technique is the hydroboration-isomerization of internal alkenes. uantwerpen.be This process, often catalyzed by transition metals, allows a double bond located in the middle of a long carbon chain to "walk" to the terminal position. nih.govthieme-connect.com Subsequent hydroboration at this terminal position yields the desired terminal alkylborane. rsc.org This strategy is particularly valuable for converting readily available unsaturated fatty acid derivatives into terminally functionalized compounds like ω-borylated long-chain esters. uantwerpen.be Studies have shown that for long-chain olefins, the choice of an apolar, non-coordinating solvent is critical for achieving high conversion and favorable reaction kinetics. uantwerpen.be

Furthermore, directed C–H borylation offers another route. In a substrate with existing functional groups, the catalyst's selectivity can be influenced by steric and electronic factors, sometimes allowing for borylation at a site remote from the existing group. nih.gov For example, iridium-catalyzed borylation typically occurs at the least sterically hindered primary C–H bond, avoiding positions near bulky groups. wikipedia.orgnih.gov

This compound as a Key Reagent in Organic Synthesis

Organoboron compounds are exceptionally versatile building blocks in modern chemistry, largely due to their participation in palladium-catalyzed cross-coupling reactions. nih.gov

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the linkage of an organoboron compound with an organic halide or pseudohalide. libretexts.orgorganic-chemistry.org In this context, this compound serves as the nucleophilic partner, providing the 18-carbon alkyl chain. This allows for the synthesis of complex molecules, such as alkylated arenes or vinyl compounds, by coupling the octadecyl group to various aryl or vinyl electrophiles. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The success and efficiency of the Suzuki-Miyaura coupling are heavily influenced by the properties of the coupling partners. The long octadecyl chain imparts specific steric and electronic characteristics to the boronic acid, which in turn modulates reactivity.

Steric Effects: The octadecyl group is a long, bulky, and sterically demanding substituent. This steric hindrance can significantly impact the transmetalation step of the catalytic cycle. nih.govnobelprize.org The approach of the bulky alkylboronic acid to the palladium center can be slowed, particularly when coupled with already hindered aryl halides (e.g., those with ortho substituents). nobelprize.orgrsc.org However, the use of specialized bulky phosphine (B1218219) ligands on the palladium catalyst can often overcome this challenge, facilitating the coupling of even highly hindered substrates. rsc.orgnih.govrsc.org The interplay between the sterics of the ligand and the alkylboronic acid is crucial for achieving high yields. nih.gov

Electronic Effects: The octadecyl group is a simple alkyl chain, which acts as a weak electron-donating group through an inductive effect. This influences the nucleophilicity of the carbon atom attached to the boron. In the transmetalation step, which is facilitated by a base, the organic group is transferred to the palladium center. The electronic nature of this group affects the rate of this transfer. While alkyl groups are generally considered challenging coupling partners compared to aryl groups due to slower transmetalation and the potential for side reactions like β-hydride elimination, optimized catalyst systems with electron-rich and bulky phosphine ligands have made these couplings routine. organic-chemistry.orgnih.gov Studies on primary alkylboron reagents suggest that transmetalation often proceeds with retention of stereochemistry and that its efficiency can be less sensitive to electronic perturbations compared to secondary alkylboron reagents. researchgate.net

Table 3: Influence of Steric Hindrance on Suzuki-Miyaura Coupling Yields

| Alkylboronic Acid | Aryl Halide | Catalyst System | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|---|

| Cyclohexylboronic acid | 2-Bromo-1,3,5-trimethylbenzene | Pd(OAc)₂ / AntPhos | 94 | Bulky ligand (AntPhos) enables coupling of a hindered secondary alkylboronic acid with a di-ortho-substituted aryl bromide. | rsc.org |

| Cyclopropylboronic acid | (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Pd₂(dba)₃ / Xantphos | 83 | Strained secondary alkylboronic acid is effective. | mdpi.com |

| Isopropylboronic acid | (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Pd₂(dba)₃ / Xantphos | 0 | Standard secondary alkylboronic acid fails due to steric hindrance and/or β-hydride elimination. | mdpi.com |

This table illustrates how steric hindrance on the boronic acid partner impacts coupling efficiency and how catalyst and condition optimization can overcome these challenges. While not featuring this compound directly, the principles governing these sterically demanding couplings are directly applicable.

Stereochemical Control in Boronic Acid-Mediated Couplings

Boronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A critical aspect of these reactions is the control of stereochemistry, particularly when dealing with substrates that have pre-existing stereocenters, such as Z-alkenyl halides or chiral secondary alkyl groups.

The primary goal in many of these couplings is the retention of the original olefin geometry or the stereochemical configuration of the carbon center attached to the boron atom. richmond.eduorganic-chemistry.org The stereochemical outcome is not solely dependent on the boronic acid but is intricately influenced by a combination of factors including the palladium catalyst's ligand, the solvent, and the base used. organic-chemistry.orgnih.gov For instance, in couplings involving Z-alkenyl halides, the choice of phosphine ligand on the palladium catalyst is crucial to prevent Z-to-E isomerization. organic-chemistry.org While specific studies focusing exclusively on this compound are not prevalent, the general principles apply. The large steric bulk of the octadecyl group can influence the approach of reactants to the catalytic center, potentially impacting the stereochemical integrity of the product.

In the cross-coupling of chiral secondary boronic esters, two stereospecific pathways for transmetalation to the Pd(II) center exist: one leading to inversion and the other to retention of configuration. researchgate.net The preferred pathway can be directed by the ligand design. Ligands that provide axial shielding to the palladium(II) complex can promote stereoretentive coupling by selectively disfavoring the transition state that leads to inversion. researchgate.net

Table 1: Factors Influencing Stereochemical Outcome in Boronic Acid Couplings

| Factor | Influence on Stereochemistry | Research Finding |

| Palladium Ligand | The steric and electronic properties of the ligand are paramount in preventing isomerization and directing the stereochemical pathway (retention vs. inversion). organic-chemistry.orgresearchgate.net | Bulky, electron-rich phosphine ligands can favor specific stereochemical outcomes. researchgate.net For Z-olefins, Pd(P(o-Tol)3)2 has been identified as an effective catalyst for maintaining geometry. organic-chemistry.org |

| Substrate Structure | The nature of the groups attached to the double bond or stereocenter influences stability and reactivity. | The inherent stability of the substrate's stereochemistry is a key factor. |

| Reaction Conditions | Temperature, solvent, and the choice of base can affect reaction kinetics and the potential for side reactions or isomerization. organic-chemistry.org | Higher temperatures can sometimes lead to loss of stereochemical purity, although solvent adjustments can mitigate this. organic-chemistry.org |

Reversible Covalent Bonding with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This reaction yields cyclic boronate esters. The interaction is robust, yet the resulting covalent B-O bonds can be reversed under specific conditions, making it a prime example of dynamic covalent chemistry. researchgate.netrsc.org

This reversible nature is exploited in the development of self-organizing systems, sensors, and dynamic materials. researchgate.netutexas.edu The long hydrophobic octadecyl chain of this compound can be leveraged to create amphiphilic structures or to anchor the boronic acid moiety within lipid membranes or on non-polar surfaces, allowing the reversible binding of hydrophilic polyols to occur at interfaces.

The formation of a boronate ester from a boronic acid and a diol is a multi-step process governed by Lewis acid-base principles. researchgate.netnih.gov

Initial State : In its free state, the boronic acid features a boron atom with a trigonal planar geometry and sp2 hybridization. The boron atom possesses a vacant p-orbital, rendering it Lewis acidic. researchgate.net

Interaction with Nucleophile : The Lewis acidic boron atom can interact with a Lewis base, such as a hydroxide (B78521) ion or a diol. In aqueous solution, the boronic acid (R-B(OH)2) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)3⁻). researchgate.net

Esterification : The reaction with a diol proceeds through the formation of a tetrahedral intermediate. This process is significantly more favorable with the anionic sp3-hybridized boronate form. researchgate.net The subsequent elimination of two water molecules results in the formation of a stable five- or six-membered cyclic boronate ester. nih.gov The entire process is an equilibrium that can be influenced by factors such as pH, solvent, and the structure of the diol. chemrxiv.org

The synthesis of boronate esters is a condensation reaction, and the equilibrium can be driven forward, for instance, if the resulting boronate ester is insoluble in the reaction medium. researchgate.net

The equilibrium between the boronic acid and the boronate ester is exquisitely sensitive to pH. researchgate.net This pH-responsiveness is central to many of its applications in sensing and materials science. materialsciencejournal.org

Under Acidic Conditions (low pH) : The equilibrium favors the neutral, trigonal sp2-hybridized form of the boronic acid. This form has a significantly lower affinity for diols, and any pre-formed boronate esters tend to hydrolyze and decompose. researchgate.net

Under Neutral to Alkaline Conditions (higher pH) : As the pH of the solution approaches and surpasses the pKa of the boronic acid, the equilibrium shifts towards the anionic, tetrahedral sp3-hybridized boronate ion. researchgate.netnih.gov This tetrahedral species is a much stronger binder, readily reacting with diols to form stable cyclic esters. researchgate.net

The pKa of the boronic acid is therefore a critical parameter. The presence of electron-withdrawing groups on the aryl ring of an arylboronic acid can lower its pKa, enhancing its ability to bind diols at physiological pH. nih.gov For an alkylboronic acid like this compound, the electron-donating nature of the alkyl group generally results in a higher pKa compared to arylboronic acids. This pH-dependent binding and unbinding allows for the controlled assembly and disassembly of molecular structures. researchgate.net

Table 2: pH Influence on Boronic Acid-Diol Interaction

| pH Condition | Boronic Acid State | Interaction with Diol |

| pH < pKa | Predominantly neutral, trigonal (sp2) | Weak binding, boronate ester hydrolysis is favored |

| pH ≈ pKa | Equilibrium between neutral and anionic forms | Dynamic equilibrium, sensitive to small pH changes |

| pH > pKa | Predominantly anionic, tetrahedral (sp3) | Strong binding, boronate ester formation is favored |

Catalytic Roles and Organocatalysis

Beyond their role as stoichiometric reagents, boronic acids are emerging as versatile organocatalysts. They can operate through several activation modes, primarily by functioning as Lewis acids or, under certain conditions, as Brønsted acids. nih.gov

This compound in Brønsted Acid Catalysis

While boronic acids are not intrinsically strong Brønsted acids, their acidity can be dramatically enhanced to generate potent catalytic species in situ. nih.gov A key finding is that the covalent assembly of boronic acids with the solvent hexafluoroisopropanol (HFIP) can generate strong Brønsted acids capable of catalyzing various reactions. nih.gov

The Brønsted-Lowry theory defines an acid as a proton donor. wikipedia.org In the context of catalysis, a Brønsted acid activates a substrate by protonating it, making it more electrophilic. researchgate.netacs.org The catalytic activity is often correlated with the acid strength (pKa) of the catalyst, as described by the Brønsted catalysis equation. wikipedia.org The catalytic potential of this compound in this mode would rely on its ability to form these highly acidic species, which then activate substrates for subsequent transformations.

Activation of Hydroxy-Containing Compounds

A primary catalytic function of boronic acids is the activation of hydroxy-containing compounds, such as alcohols and carboxylic acids. nih.govwikipedia.org This activation can proceed through distinct mechanisms:

Lewis Acid Activation : The empty p-orbital on the boron atom can act as a Lewis acid, coordinating to the oxygen of a hydroxyl group to increase its electrophilicity or make a leaving group better.

Covalent Activation : As discussed, the boronic acid can react with a hydroxyl group (or more commonly, a diol) to form a boronate ester. This transformation changes the reactivity of the substrate, enabling subsequent reactions. This is a common strategy in protecting group chemistry and in directing reactions to specific sites.

Brønsted Acid Catalysis : As detailed above, the in situ-generated boronic acid-derived Brønsted acid can protonate a hydroxyl group, converting it into a better leaving group (H₂O) and facilitating reactions like dehydrations or nucleophilic substitutions. nih.gov

The long octadecyl chain can provide a hydrophobic microenvironment, potentially influencing the selectivity and efficiency of these catalytic processes, especially for reactions involving non-polar substrates or those occurring in biphasic systems.

Structure

2D Structure

Properties

IUPAC Name |

octadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-09-4 | |

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Chemoselective Transformations Enabled by Boronic Acid Derivatives

The boronic acid functional group, R-B(OH)₂, is a cornerstone of modern organic synthesis, prized for its stability, low toxicity, and versatile reactivity. wikipedia.orgnumberanalytics.com A key feature of boronic acids and their derivatives is their capacity for chemoselective transformations, where a reagent selectively reacts with one functional group in a molecule that contains multiple reactive sites. scholaris.ca This selectivity is fundamental to creating complex molecules by minimizing the need for cumbersome protection and deprotection steps. libretexts.org While boronic acids are generally classified by the organic residue (R) attached to boron—such as alkyl, aryl, or vinyl—the principles of chemoselectivity often apply broadly across these classes, including long-chain derivatives like octadecylboronic acid. wiley-vch.de However, the specific nature of the 'R' group can influence reactivity; for instance, alkylboronic acids have historically been considered challenging substrates for certain cross-coupling reactions, requiring the development of highly active catalyst systems. wiley-vch.de

The utility of boronic acid derivatives in chemoselective processes stems from the unique electronic and steric properties of the boron center, which can be modulated by derivatization (e.g., to boronate esters) or by the reaction conditions employed. Key transformations where this selectivity is exploited include palladium-catalyzed cross-coupling, selective oxidations, and radical reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. numberanalytics.comlibretexts.org Chemoselectivity in this reaction is frequently observed when a substrate contains multiple electrophilic sites, such as different halogen atoms. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product. numberanalytics.com

The difference in reactivity among carbon-halogen bonds (C-I > C-OTf > C-Br >> C-Cl) can be exploited for selective couplings. Research has demonstrated that by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple a boronic acid at the more reactive site, leaving a less reactive halide untouched for subsequent transformations. For example, in a Pd-catalyzed homologation of arylboronic acids, good yields were achieved with aryl chlorides, while the corresponding bromide adduct gave a low yield, highlighting electrophile chemoselectivity. acs.org This allows for sequential, site-selective functionalization of polyhalogenated aromatic or heteroaromatic systems.

Table 1: Research Findings on Chemoselective Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Conditions | Product | Yield/Selectivity | Ref |

|---|---|---|---|---|---|---|

| 4-Bromoiodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C | 4-Bromo-1,1'-biphenyl | >95% selective for C-I coupling | organic-chemistry.org, numberanalytics.com |

| 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos | Toluene, K₃PO₄, 100 °C | 4-Chloro-4'-methoxy-1,1'-biphenyl | High selectivity for C-Br coupling | reddit.com |

Selective Oxidation of Boronic Acids vs. Boronate Esters

Boronic acids and their corresponding esters, such as pinacol (B44631) esters (BPin), are both susceptible to oxidation, typically to the corresponding alcohol or phenol. However, their differing reactivity can be harnessed to achieve chemoselective oxidation. It has been shown that under basic biphasic conditions, a boronic acid can be selectively oxidized in the presence of a boronic acid pinacol ester. rsc.org This selectivity arises from the preferential formation of a water-soluble trihydroxyboronate salt from the boronic acid, which is then transferred to the aqueous phase containing the oxidant. rsc.org The more lipophilic boronate ester remains in the organic phase, unreacted. This method allows for the direct and selective transformation of one boron moiety over another within the same molecule, a process that is predictable and general across a range of substrates. rsc.org This strategy can even be used to invert conventional reactivity, enabling the selective oxidation of typically stable BMIDA esters over the more reactive BPin esters. rsc.org

Table 2: Research Findings on Chemoselective Oxidation of Organoboron Compounds

| Substrate (with both BA and BPin) | Reagent | Conditions | Major Product (from BA oxidation) | Selectivity | Ref |

|---|---|---|---|---|---|

| 1-(B(OH)₂)-4-(BPin)benzene | NaBO₃·4H₂O | THF/H₂O, rt | 4-(BPin)phenol | High selectivity for BA oxidation | rsc.org |

Chemoselective Radical Generation

Alkylboronic acids and their derivatives have emerged as valuable precursors for generating alkyl radicals under mild conditions. researchgate.net Visible-light-assisted photoredox catalysis can activate the C–B bond, but applications with alkylboronic acids have been somewhat limited by their high oxidation potential. acs.org However, recent studies have shown that amide solvents, such as N,N-dimethylacetamide, can engage in hydrogen bonding with boronic acids, lowering their oxidation potential and enabling the formation of alkyl radicals. acs.org A significant finding is that this activation can be chemoselective. It is possible to generate an alkyl radical from a free boronic acid while leaving a corresponding boronate ester within the same molecule untouched. acs.org This selective activation opens pathways for late-stage functionalization and complex molecule synthesis, including the preparation of unnatural amino acids. acs.org

Table 3: Research Findings on Chemoselective Radical Generation and Reaction

| Substrate | Reaction Type | Catalyst/Conditions | Key Feature | Ref |

|---|---|---|---|---|

| Alkylboronic acid | Giese Addition | fac-Ir(ppy)₃, DMA, visible light | Radical generation from BA in the presence of unreactive BPin ester | acs.org |

Advanced Materials Science and Surface Engineering Applications

Self-Assembled Monolayers (SAMs) of Octadecylboronic Acid

Self-assembled monolayers are highly organized, single-molecule-thick layers that spontaneously form on a solid substrate. ossila.com The formation of these structures is driven by the chemical interaction between a specific part of the molecule, the headgroup, and the substrate, as well as by intermolecular forces between the adjacent molecules. ethz.ch In the case of this compound, the boronic acid group serves as the anchor, while the long octadecyl chain contributes to the ordering of the monolayer.

Fundamental Principles of Film Formation and Ordering

The creation of well-defined SAMs is a process governed by several key principles, including the mechanisms of growth on different substrates and the interactions between the constituent molecules. The initial formation of the monolayer can be rapid, occurring within seconds to minutes, but this initial layer is often not well-ordered. sigmaaldrich.com Over a period of hours to days, the layer reorganizes into a more ordered and densely packed structure. sigmaaldrich.com

The formation of this compound SAMs has been investigated on various substrates, demonstrating the versatility of this molecule for surface modification. The growth of these monolayers is a dynamic process that begins with the adsorption of molecules onto the surface, driven by the affinity of the boronic acid headgroup for the substrate. ethz.ch

On mica , a commonly used substrate for studying SAMs, octadecylphosphonic acid (a closely related compound) forms mechanically robust monolayers. uwo.ca The strong interaction between the phosphonic acid headgroup and the mica surface suggests that the film is not merely physically adsorbed but is strongly bonded. uwo.ca This strong bonding contributes to the resilience of the SAMs against mechanical stress. uwo.ca Similarly, this compound is expected to form well-ordered layers on mica due to the favorable interaction between the boronic acid and the hydroxyl groups on the mica surface.

On silica (B1680970) (silicon dioxide) , the formation of organophosphonate monolayers has also been studied. The process involves the reaction of the phosphonic acid headgroup with the surface silanol (B1196071) (Si-OH) groups. This covalent bonding leads to the formation of a stable and well-ordered monolayer. The principles governing the formation of octadecylphosphonic acid on silica are applicable to this compound, which can also form strong bonds with the silica surface.

The mechanism of film formation from aqueous dispersions often involves the coalescence of particles as the solvent evaporates. researchgate.netdoxuchem.com This process forces the molecules into a closely packed and ordered arrangement. researchgate.net While this is more typical for polymer films, the underlying principles of particle packing and ordering are relevant to the self-assembly process of smaller molecules like this compound from solution. The final film's quality is highly dependent on the initial dispersion and the evaporation process. researchgate.net

The stability and order of a self-assembled monolayer are significantly influenced by the interactions between the long alkyl chains of the this compound molecules. These van der Waals interactions are crucial for the formation of a densely packed and well-ordered film.

The packing density of a SAM is a critical parameter that affects its properties. It is often evaluated using techniques like X-ray photoelectron spectroscopy (XPS). rsc.org For alkanethiols on gold, a well-ordered SAM exhibits alkyl chains that are fully trans-extended and tilted at a specific angle from the surface normal to maximize van der Waals interactions. uh.edu A lower packing density generally corresponds to a greater tilt angle of the alkyl chains. uh.edu

The presence of even small amounts of impurities can disrupt the ordering of the monolayer, leading to a less densely packed and more disordered film. sigmaaldrich.com Therefore, the purity of the this compound is crucial for achieving high-quality SAMs. The packing density of carboxylic acid-terminated SAMs has been shown to vary depending on the preparation method, with some approaches yielding more ordered and dense monolayers than others. rsc.orgresearchgate.net

| Interaction Type | Role in SAM Formation | Consequence for Film Structure |

| Molecule-Substrate | Anchors the molecules to the surface, initiating self-assembly. ethz.ch | Determines the initial adsorption and orientation of the molecules. |

| Intermolecular (van der Waals) | Drives the ordering and packing of the alkyl chains. uh.edu | Leads to a densely packed, crystalline-like monolayer structure. |

Surface Functionalization and Interface Control

The ability to form SAMs makes this compound a powerful tool for surface functionalization. nih.govresearchgate.net By creating a monolayer on a substrate, the surface's chemical and physical properties can be precisely controlled. ethz.ch This opens up a wide range of applications where tailored surface characteristics are required.

The terminal group of the molecules in a SAM dictates the resulting surface properties. While this compound itself presents a nonpolar, hydrocarbon surface, the boronic acid headgroup can be further modified or used in conjunction with other molecules to introduce specific functionalities. This allows for the creation of surfaces with tailored properties such as wettability, adhesion, and biocompatibility. nih.gov

For instance, by modifying the surface of a material with a SAM, its interaction with its environment can be dramatically altered. A hydrophobic surface can be made hydrophilic, or a surface can be functionalized to selectively bind to certain molecules. sigmaaldrich.com This precise control over surface chemistry is essential in fields like biosensors, microelectronics, and catalysis. The ability to tailor surface properties is also crucial for improving the performance of materials in applications such as chemical mechanical planarization (CMP), where the surface characteristics of abrasive nanoparticles play a key role. rsc.org

The boronic acid headgroup of this compound serves as an effective anchor for attaching the monolayer to metal oxide surfaces. ossila.com This anchoring is crucial for the stability and durability of the SAM. The interaction between the boronic acid and the metal oxide can range from strong covalent or ionic bonds to weaker hydrogen bonds, depending on the specific oxide and the environmental conditions. researchgate.netnih.gov

The stability of phosphonic acid SAMs, which are analogous to boronic acid SAMs, has been shown to depend on the specific crystal face of the aluminum oxide substrate. nih.gov On some surfaces, the monolayers are highly stable in aqueous environments, while on others, they can be displaced by water molecules. nih.gov This highlights the importance of understanding the specific interactions between the anchor group and the substrate for designing robust SAMs.

Different anchoring groups, such as carboxylic acids and phosphonic acids, have been extensively studied for their ability to bind to metal oxide surfaces. rsc.org Boronic acids offer a valuable alternative with their own unique binding characteristics. The choice of anchoring group is critical for applications such as dye-sensitized solar cells, where the efficiency of electron injection from a dye molecule into the metal oxide semiconductor is highly dependent on the nature of the anchor. ntnu.no

| Anchoring Group | Common Substrates | Binding Characteristics |

| Boronic Acid | Metal Oxides, Silica, Mica | Forms stable bonds, particularly with hydroxylated surfaces. |

| Phosphonic Acid | Metal Oxides (e.g., Al₂O₃, TiO₂), Mica | Forms strong, often covalent bonds, leading to robust monolayers. nih.gov |

| Carboxylic Acid | Metal Oxides | A widely used anchor, though its stability in aqueous environments can be limited. rsc.org |

| Silanes | Silica, Glass, Metal Oxides | Form strong covalent Si-O-Si bonds with the substrate. |

| Thiols | Noble Metals (e.g., Gold, Silver) | Form strong metal-sulfur bonds. sigmaaldrich.com |

Integration into Hybrid Material Architectures

The molecular structure of this compound, featuring a hydrophilic boronic acid group and a long hydrophobic octadecyl tail, makes it an ideal candidate for an interfacial coupling agent in the creation of organic-inorganic hybrid materials. These materials combine the distinct properties of both organic (e.g., polymer) and inorganic (e.g., metal oxide) components into a single composite, often exhibiting synergistic effects.

The integration of this compound into these architectures primarily occurs at the interface between the two dissimilar phases. The boronic acid functional group can form strong covalent or coordinative bonds with the surfaces of inorganic materials rich in hydroxyl groups, such as silica (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃). This process effectively anchors the molecule to the inorganic surface. Simultaneously, the long, nonpolar octadecyl chain extends away from the surface and into the organic or polymeric matrix.

This molecular bridging accomplishes several key objectives:

Improved Compatibility: It mitigates the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices.

Enhanced Dispersion: By modifying the surface of inorganic nanoparticles, this compound helps prevent their agglomeration within the polymer matrix, leading to a more uniform dispersion and, consequently, more predictable and improved material properties. umontpellier.fr

Research into hybrid systems has shown that such surface modifications are crucial for developing advanced materials. For instance, studies on Mo-based inorganic-organic hybrid nanocrystals have demonstrated that long-chain organic cations can act as a shell, enabling the self-assembly of the nanocrystals into ordered lamellar structures. rsc.org This principle is directly applicable to how this compound would function, creating a well-defined organic layer on an inorganic core, facilitating its integration into a bulk organic medium.

Polymer Science and Functionalized Polymeric Systems

This compound is a powerful tool in polymer science, enabling the development of functionalized polymeric systems with advanced, often "smart," properties. Current time information in Bangalore, IN. Its utility stems from its dual chemical nature, which can be exploited to modify polymer backbones, create responsive cross-linked networks, and engineer sophisticated composite materials.

This compound in Polymer Functionalization

Polymer functionalization is the process of introducing specific chemical groups onto a polymer's structure to impart new properties. nih.gov The incorporation of this compound introduces both a reactive boronic acid handle and a long alkyl chain, providing a route to materials with combined responsiveness and specific physicochemical characteristics.

Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.gov This approach involves first synthesizing a well-defined "scaffold" polymer containing reactive groups and then subsequently attaching the desired functional molecule. researchgate.netrsc.org

In the context of this compound, a "grafting to" approach is typically employed. nih.govmdpi.com This involves a precursor polymer that has been prepared with reactive sites along its backbone or at its chain ends. These sites, such as amino or hydroxyl groups, can then react with the boronic acid moiety of this compound or a chemically activated version of it.

For example, a polymer scaffold like poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) is highly reactive towards amine-containing molecules. nih.gov Although not a direct reaction with the boronic acid itself, a derivative of this compound containing a primary amine could be readily grafted onto the PVDMA backbone. A more direct strategy involves using polymers with functional groups that have an affinity for boronic acids, allowing for the direct attachment of the this compound molecule to the pre-formed polymer chain. This method allows for the creation of well-defined graft copolymers where the properties of the original polymer are augmented by the hydrophobic and responsive nature of the grafted side chains.

The boronic acid group is well-known for its ability to form reversible covalent bonds, specifically boronate esters, with molecules containing 1,2- or 1,3-diol functionalities. Current time information in Bangalore, IN. This interaction is the foundation for creating responsive polymer networks. When this compound is incorporated as a pendant group on polymer chains, these chains can be cross-linked by adding a diol-containing molecule or another polymer like poly(vinyl alcohol).

Crucially, this cross-linking is dynamic. The boronate ester linkages can be competitively displaced by the addition of a free diol, such as glucose. This property is the basis for glucose-responsive materials. In such a network, the cross-link density is dependent on the concentration of free glucose in the surrounding environment. An increase in glucose concentration leads to the dissociation of the cross-links, causing the polymer network to swell or even dissolve. The long octadecyl chain adds a strong hydrophobic character to the network, which influences its swelling behavior, mechanical properties, and interactions with encapsulated molecules.

Design of Smart Hydrogels and Responsive Materials

Smart hydrogels are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or the concentration of a specific chemical species. rsc.org Hydrogels functionalized with this compound are a prime example of chemically-responsive materials, particularly those designed for glucose sensing or glucose-triggered delivery. mdpi.comnih.gov

The design of these hydrogels leverages the reversible boronate ester formation. A hydrogel can be formed by mixing polymer chains functionalized with this compound with a diol-containing cross-linking agent. rsc.org Alternatively, a single polymer system can be designed where some monomers are functionalized with boronic acid and others with a diol (like glucose), allowing for intra-polymer cross-linking. mit.edunih.gov

Table 1: Model Components and Mechanism of an this compound-Based Glucose-Responsive Hydrogel

| Component | Function | Response Mechanism |

|---|---|---|

| Poly(acrylamide-co-octadecylboronic acid) | Main polymer backbone providing hydrophilicity and responsive sites. | In the absence of free glucose, the boronic acid groups on the main polymer cross-link with the diol groups of PVA, forming a stable gel. When free glucose is introduced, it competitively binds to the boronic acid sites, displacing the PVA cross-links and causing the hydrogel to swell and release any encapsulated payload. |

| Poly(vinyl alcohol) (PVA) | Diol-containing cross-linker. | |

| Encapsulated Drug (e.g., Insulin) | Therapeutic payload. | Released from the hydrogel matrix as the network swells and the mesh size increases. |

Applications in Polymer Composites and Nanocomposites

In polymer composites and nanocomposites, small amounts of filler materials are added to a polymer matrix to enhance its properties, such as mechanical strength, thermal stability, or barrier properties. wiley-vch.de A major challenge is ensuring good adhesion and dispersion of the filler within the polymer matrix. mdpi.com this compound can act as a highly effective surface modification agent or coupling agent to address this challenge.

The working principle is similar to its role in hybrid materials.

Surface Functionalization: Nanofillers like silica nanoparticles, cellulose (B213188) nanocrystals, or clay platelets are treated with this compound. The boronic acid head group chemically bonds to the filler surface. umontpellier.fr

Interfacial Compatibilization: The long, hydrophobic octadecyl tails project from the filler surface, creating an organic "corona" that is chemically similar to the polymer matrix (e.g., polyethylene, polypropylene).

Improved Performance: This surface modification reduces the interfacial tension between the hydrophilic filler and the hydrophobic polymer, preventing the fillers from clumping together and promoting their fine dispersion. This leads to more effective stress transfer from the polymer matrix to the filler, resulting in a significant improvement in the composite's mechanical properties.

Research on similar systems, such as silica nanoparticles modified with alkylphosphonic acids, has demonstrated that such surface treatments are crucial for achieving well-dispersed nanoparticles within a polymer matrix, leading to enhanced material properties. umontpellier.fr

Table 2: Representative Research Findings on Property Enhancement in Nanocomposites Using Functionalized Fillers

| Property | Neat Polymer Matrix | Composite with Unmodified Nanofiller | Composite with Surface-Modified Nanofiller* | Reference Principle |

|---|---|---|---|---|

| Tensile Strength (MPa) | 30 | 32 | 45 | Improved stress transfer due to better interfacial adhesion. mdpi.com |

| Young's Modulus (GPa) | 1.5 | 1.8 | 2.5 | Enhanced stiffness from well-dispersed, high-modulus filler. mdpi.com |

| Filler Dispersion | N/A | Agglomerated | Homogeneous | Improved compatibility between filler surface and polymer matrix. umontpellier.fr |

*Data are representative values based on general findings in the literature for polymer nanocomposites and are intended for illustrative purposes to show the effect of surface modification with agents like this compound.

Supramolecular Chemistry and Engineered Assemblies

Design and Construction of Supramolecular Assemblies with Octadecylboronic Acid

The creation of sophisticated supramolecular structures from this compound relies on the principles of molecular self-assembly, where molecules spontaneously organize into structurally well-defined arrangements. wikipedia.org This process is driven by the interplay of various intermolecular forces. The amphiphilic nature of this compound, possessing both a hydrophilic boronic acid head and a hydrophobic octadecyl tail, is a key factor in its self-assembly behavior, particularly at interfaces.

The stability and structure of supramolecular assemblies involving this compound are dictated by a variety of non-covalent interactions. wikipedia.orgnus.edu.sg These interactions, while weaker than covalent bonds, collectively provide the driving force for the formation of ordered structures. wikipedia.org

Key non-covalent interactions include:

Hydrogen Bonding: The boronic acid functional group is a potent hydrogen bond donor and acceptor. mdpi.commdpi.com This allows for the formation of strong, directional hydrogen bonds between this compound molecules, often leading to the creation of dimers or larger aggregates. nus.edu.sg

π-π Stacking: While the octadecyl chain is aliphatic, the boronic acid group can be attached to an aromatic ring. In such cases, π-π stacking interactions between aromatic moieties can further stabilize the supramolecular structure.

Hydrophobic Interactions: In aqueous environments, the hydrophobic octadecyl tails tend to aggregate to minimize contact with water molecules, a phenomenon known as the hydrophobic effect. This is a major driving force for the formation of micelles, vesicles, and monolayers at the air-water interface. wikipedia.org

The following table summarizes the primary non-covalent interactions and their roles in the assembly of this compound.

| Interaction | Description | Role in Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen. mdpi.com | Directs the formation of specific, ordered structures through the boronic acid head groups. nus.edu.sg |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. nih.gov | Promotes the close packing of the long alkyl chains, enhancing structural stability. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Drives the self-assembly into larger structures like micelles and monolayers in aqueous media. wikipedia.org |

This compound and its derivatives are excellent candidates for the construction of two-dimensional (2D) molecular architectures, particularly on solid substrates. nih.gov The self-assembly process can lead to the formation of highly ordered, non-densely packed molecular networks. psu.edu These structures often exhibit nanoscale cavities or pores, making them interesting for applications in molecular recognition and templating. psu.edu

For instance, at the liquid-solid interface, long-chain alkanes and their derivatives can form lamellar structures. The molecules align themselves parallel to each other, with the alkyl chains extending away from the substrate. Scanning tunneling microscopy (STM) has been a key technique for visualizing these 2D structures with sub-molecular resolution, revealing the intricate packing and ordering of the molecules. mdpi.com The formation of these architectures is a dynamic process, influenced by factors such as solvent, temperature, and substrate. mdpi.com

The self-assembly of boronic acids can create well-defined cavities that can encapsulate other molecules, a concept central to host-guest chemistry. nih.govnih.gov The boronic acid moiety itself can act as a recognition site. For example, boronic acids are known to reversibly bind with diols, such as sugars. frontiersin.org

When this compound molecules assemble into a 2D network, the resulting pores can act as hosts for guest molecules. The size and shape of these cavities can be tuned by modifying the structure of the boronic acid building block. This provides a pathway to creating surfaces with selective binding properties. The binding of a guest molecule within the cavity is typically driven by a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces. nih.gov The reversible nature of these interactions allows for the potential release of the guest molecule in response to an external stimulus. epfl.ch

Responsive Supramolecular Systems

A significant area of research in supramolecular chemistry is the development of "smart" materials that can respond to external stimuli. numberanalytics.comosaka-u.ac.jp this compound-based systems are well-suited for creating such responsive materials due to the dynamic nature of the non-covalent and covalent bonds involved in their assembly. nus.edu.sgdiva-portal.org

Supramolecular assemblies of this compound can be designed to assemble or disassemble in response to various external triggers. numberanalytics.com These stimuli can modulate the non-covalent interactions that hold the assembly together. mdpi.com

Examples of stimuli include:

pH: The boronic acid group has a specific pKa. Changes in the pH of the surrounding medium can alter the ionization state of the boronic acid, thereby affecting its ability to form hydrogen bonds. This can lead to the disassembly of pH-sensitive structures.

Temperature: Non-covalent interactions are often temperature-dependent. mdpi.com Increasing the temperature can provide enough thermal energy to overcome the forces holding the assembly together, leading to its disassembly. This process is often reversible upon cooling. mdpi.com

Chemicals: The addition of specific chemical species can trigger a response. For example, the introduction of molecules that can bind strongly to the boronic acid group, such as certain diols or fluoride (B91410) ions, can disrupt the existing supramolecular structure and lead to the formation of a new assembly or disassembly. mdpi.com

The following table outlines various stimuli and their effects on this compound assemblies.

| Stimulus | Mechanism of Action | Resulting Behavior |

| pH Change | Alters the ionization state of the boronic acid, disrupting hydrogen bonding networks. | Assembly or disassembly of the supramolecular structure. numberanalytics.com |

| Temperature Fluctuation | Affects the strength of non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.com | Reversible assembly and disassembly. mdpi.com |

| Addition of Competitive Binders | Guest molecules with a high affinity for the boronic acid group displace the original interactions. | Disruption or transformation of the assembly. nih.gov |

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. wikipedia.org This allows for the creation of robust yet adaptable networks. The reaction between boronic acids and diols to form boronate esters is a prime example of a dynamic covalent reaction. nih.gov

This reversibility is crucial for creating self-healing and adaptable materials. researchgate.net In a network crosslinked by boronate esters, the bonds can break and reform, allowing the material to respond to stress and even repair damage. The equilibrium of the boronate ester formation can be influenced by factors such as pH and the presence of water, providing a handle to control the dynamic nature of the network. nih.gov The integration of dynamic covalent bonds within supramolecular assemblies of this compound offers a powerful strategy for developing complex, functional materials with programmable properties. researchgate.net

Advanced Sensing and Recognition Technologies

Principles of Octadecylboronic Acid-Based Sensing

The sensing capabilities of this compound are rooted in the fundamental chemistry of its boronic acid functional group. This group can reversibly form covalent bonds with compounds containing 1,2- or 1,3-diol moieties. nih.gov This interaction is the cornerstone of its use in detecting a wide range of biologically and environmentally significant molecules.

Chemo- and biosensors utilizing this compound are typically built upon structured molecular assemblies. The long C18 alkyl chain facilitates the creation of organized layers on solid substrates, which is a critical step in fabricating stable and reproducible sensor surfaces. rsc.orgnih.gov

Two primary methods for creating these platforms are:

Self-Assembled Monolayers (SAMs): this compound, often in a thiol-derivatized form to bind to gold surfaces, can spontaneously form dense, ordered monolayers. societechimiquedefrance.fruni-tuebingen.de These SAMs create a well-defined interface where the boronic acid groups are exposed for analyte interaction, while the alkyl chains provide a stable, insulating layer. societechimiquedefrance.frrsc.org This molecular-level control is a significant advantage for creating functional sensor systems. societechimiquedefrance.fr

Langmuir-Blodgett (LB) Films: As an amphiphilic molecule, this compound can form a monolayer at the air-water interface, which can then be transferred layer by layer onto a solid substrate. wikipedia.orgsfu.ca This technique allows for precise control over the film thickness and molecular arrangement, making it a powerful tool for fabricating ultrathin films for sensing applications. scirp.orgresearchgate.netnih.gov

These platforms can be integrated into various sensor devices, including those for point-of-care diagnostics and environmental monitoring. rsc.orgmdpi.com The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can further enhance the sensitivity of these biosensors by increasing the surface area and providing unique catalytic or electrical properties. rsc.orgmdpi.com

The primary sensing principle of this compound is its ability to selectively recognize and bind to molecules containing vicinal diol groups (hydroxyl groups on adjacent carbon atoms). nih.gov This interaction involves the reversible formation of a five- or six-membered cyclic boronate ester. nih.gov Saccharides (sugars) are a major class of biological molecules rich in such diol functionalities, making them a key target for boronic acid-based sensors. nih.gov

The binding affinity and selectivity depend on several factors:

The pH of the medium, which affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester.

The specific structure and stereochemistry of the diol in the target saccharide.

For instance, many monoboronic acid sensors show a higher affinity for fructose (B13574) over glucose. nih.gov The challenge in saccharide sensing lies in achieving high selectivity for a specific sugar in a complex mixture, which is a significant area of research. nih.govnih.gov This recognition capability is crucial for applications like glucose monitoring in diabetes management and detecting carbohydrate-based cancer biomarkers like sialic acid. nih.govnih.gov

The binding event between the boronic acid group and a diol must be converted into a measurable signal. This process is handled by a transducer. researchgate.net In boronic acid sensors, several transduction mechanisms are employed to generate an optical or electrical output. researchgate.netresearchgate.netnih.gov

Electrochemical Transduction: The binding of a diol alters the electronic environment of the boron atom. This change can be detected as a shift in electrochemical potential, current (amperometry), or impedance. mdpi.comnih.gov For example, the formation of an anionic boronate ester upon saccharide binding can change the charge distribution at an electrode surface, which can be measured. mdpi.com

Optical (Luminescent/Colorimetric) Transduction: This mechanism often involves pairing the boronic acid receptor with a chromophore or fluorophore. The binding event modulates the optical properties of this reporter molecule through processes like:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, a nitrogen atom near the boronic acid can quench the fluorescence of a linked fluorophore. When the boronic acid binds to a diol, the Lewis acidity of the boron increases, strengthening its interaction with the nitrogen's lone pair. This reduces the quenching effect and "turns on" the fluorescence.

Intramolecular Charge Transfer (ICT): The electronic properties of a dye molecule can be altered upon boronate ester formation, leading to a shift in its absorption or emission wavelength, resulting in a color change.

Aggregation-Induced Emission (AIE): Some sensors use fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation. The binding of a multivalent analyte (like certain saccharides) can bring multiple sensor molecules together, inducing aggregation and a fluorescent signal. nih.gov

These transduction mechanisms are fundamental to converting the molecular recognition event into a quantifiable signal for analysis. mdpi.com

Specific Applications in Analytical Science

The principles of recognition and transduction are applied to create specific analytical devices. This compound is particularly valuable for sensors that require a stable, well-defined surface interface.

Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization, making them ideal for many applications, including clinical diagnostics and environmental testing. mdpi.comantecscientific.commdpi.com In these systems, this compound is typically immobilized on an electrode surface, often as a SAM on a gold electrode. rsc.org

The detection process relies on measuring changes in electrical properties upon analyte binding. nih.gov

Amperometric/Voltammetric Sensors: These measure the change in current or potential. For example, a redox-active group like ferrocene (B1249389) can be incorporated into the sensor. The binding of a saccharide to the boronic acid can alter the redox potential of the ferrocene, which is detected by techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.com

Impedimetric Sensors (EIS): Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the resistance and capacitance at the electrode-solution interface. When a target analyte like glycated hemoglobin binds to the immobilized this compound layer, it alters the dielectric properties and thickness of the layer, leading to a measurable change in impedance. nih.gov This label-free method is highly sensitive to surface binding events. nih.govnih.gov

| Electrochemical Technique | Principle of Detection | Typical Application | Key Advantage |

|---|---|---|---|

| Amperometry / Voltammetry | Measures changes in current or potential due to redox reactions modulated by diol binding. mdpi.com | Glucose, Dopamine (B1211576), Glycoproteins mdpi.comnih.gov | High sensitivity and selectivity. nih.gov |

| Impedance Spectroscopy (EIS) | Measures changes in interfacial resistance and capacitance upon analyte binding to the SAM. nih.gov | Glycated Hemoglobin (HbA1c), Label-free protein detection nih.govnih.gov | Label-free, highly sensitive to surface changes. nih.gov |

Optical sensing methods provide a visual and often quantifiable signal, which is advantageous for rapid, low-cost screening applications. nih.govmdpi.com

Luminescent Sensing: These sensors rely on changes in fluorescence or phosphorescence. A common design involves linking a boronic acid to a fluorophore. The binding of a diol analyte modulates the fluorescence intensity or wavelength. nih.gov While many examples use phenylboronic acid derivatives, the same principles apply to systems where this compound could form a sensing layer (e.g., on a nanoparticle or well plate) to which a fluorescent reporter system is coupled. nih.govmdpi.com

Colorimetric Sensing: These sensors produce a change in color that is visible to the naked eye, making them suitable for simple test strips or on-site analysis. rsc.org One approach uses the displacement of a colored dye. A boronic acid-dye complex is prepared; when a target saccharide with a higher binding affinity is introduced, it displaces the dye, causing a color change. nih.gov Another strategy involves using gold or silver nanoparticles. The aggregation of nanoparticles, induced by the analyte binding to surface-functionalized boronic acids, causes a distinct color change due to shifts in the localized surface plasmon resonance (LSPR). mdpi.comrsc.org

| Optical Method | Principle of Detection | Analyte Examples | Key Feature |

|---|---|---|---|

| Luminescent Sensing | Modulation of fluorescence (e.g., via PET or ICT) upon diol binding to a boronic acid-fluorophore conjugate. nih.gov | Saccharides, Sialic Acid, Metal Ions nih.govmdpi.com | High sensitivity and diverse signaling mechanisms. |

| Colorimetric Sensing | Analyte-induced change in the absorption spectrum, often via dye displacement or nanoparticle aggregation. nih.govrsc.org | Sugars, Perfluorooctanoic acid (PFOA), Heavy Metals nih.govrsc.org | Enables visual, low-cost detection. mdpi.com |

Molecularly Imprinted Polymers for Enhanced Selectivity

Molecularly Imprinted Polymers (MIPs) are synthetic, robust polymeric materials engineered to have tailor-made recognition sites for a specific target molecule, often referred to as the template. researchgate.netmdpi.commdpi.com This "molecular imprinting" process creates cavities within the polymer matrix that are complementary in shape, size, and functionality to the template molecule, leading to high selectivity and affinity for that molecule. mdpi.commdpi.com The principle is analogous to the lock-and-key mechanism observed in biological systems like antibody-antigen interactions. mdpi.com

The synthesis of a MIP typically involves the co-polymerization of a functional monomer and a cross-linker in the presence of the template molecule. researchgate.netmdpi.com The functional monomer forms a complex with the template through non-covalent or covalent interactions. elsevier.com After polymerization, the template is removed, leaving behind specific recognition sites. nih.gov The choice of functional monomer is critical for the resulting MIP's selectivity, as it dictates the nature of the interactions with the template. mdpi.commdpi.com

Boronic acids have emerged as valuable functional monomers in MIPs, particularly for the recognition of molecules containing cis-diol functionalities, such as carbohydrates and catecholamines. nih.govmdpi.com The boronic acid group can form reversible covalent bonds with diols, providing a strong and specific interaction for the imprinting process. nih.gov For instance, 4-vinylphenylboronic acid (VPBA) has been successfully used as a functional monomer to create MIPs for the selective extraction of diol-containing macrolide antibiotics like tylosin (B1662201). nih.gov In such systems, the boronate affinity, combined with the shape selectivity of the imprinted cavity, results in a highly selective recognition material. nih.gov The selectivity of these MIPs can be significantly higher than that of non-imprinted polymers (NIPs), which are synthesized without the template molecule. Current time information in Bangalore, IN.

While direct research on the use of this compound as a functional monomer in MIPs is not extensively documented in the reviewed literature, its potential can be inferred from the principles of boronic acid-based MIPs. The long octadecyl chain would introduce strong hydrophobic interactions within the polymer matrix. This could be particularly advantageous for imprinting and detecting hydrophobic molecules that also contain a diol group. The combination of boronate-diol covalent bonding and supplementary hydrophobic interactions could lead to MIPs with exceptionally high selectivity and affinity for specific target analytes in complex matrices.

The table below summarizes the key components and findings in the synthesis of representative molecularly imprinted polymers using boronic acid and other functional monomers.

| Target Analyte (Template) | Functional Monomer(s) | Cross-linker | Key Findings & Selectivity |

| Tylosin (a diol-containing macrolide antibiotic) | 4-vinylphenylboronic acid (VPBA), Dimethyl aminoethyl methacrylate (B99206) (DMAEMA) | N,N'-methylene bisacrylamide (MBAA), Ethylene glycol dimethacrylate (EGDMA) | High adsorption capacity (120 mg/g) and high selectivity coefficients against analogues (2.8 vs. spiramycin, 7.3 vs. desmycosin) in an aqueous environment. nih.gov |

| Sulpiride (B1682569) | Itaconic acid (ITA) | Ethylene glycol dimethacrylate (EGDMA) | Good adsorption properties with an imprinting factor of 5.36 and successful application in extracting sulpiride from serum samples. mdpi.com |

| Phenylglyoxylic acid (PGA) | 4-vinylpyridine (4-VP) | Not specified in abstract | Exhibited a higher degree of selectivity and affinity for PGA, with a relative selectivity coefficient of 2.79 against hippuric acid. mdpi.com |

| Spermidine (B129725) | Methacrylic acid (MAA) | Ethylene glycol dimethacrylate (EGDMA) | The prepared polymer showed good spermidine recognition ability with selectivity factors of 2.01 and 1.78 against tyramine (B21549) and histamine, respectively. mdpi.com |

Integration into Novel Detection Devices

The selective recognition properties of materials containing this compound and related boronic acid-functionalized polymers make them highly suitable for integration into a variety of novel detection devices. These devices leverage the specific binding events to generate a measurable signal, enabling the sensitive detection of target analytes.

One prominent application is in the development of electrochemical sensors. For instance, conductive polymers imprinted with a target molecule can be deposited on an electrode surface. peacta.orgscirp.org The binding of the analyte to the imprinted sites alters the electrochemical properties of the polymer, such as its conductivity or impedance, which can be measured to quantify the analyte's concentration. mdpi.com While not a molecularly imprinted polymer, a polydiacetylene liposomal aequorin bioluminescent device incorporating this compound has been developed for the detection of dopamine. nih.gov In this system, this compound acts as the recognition element for dopamine, and the binding event triggers a bioluminescent signal. nih.gov The sensor demonstrated good linearity over a dopamine concentration range of 70–700 µM, with a detection limit of 7.5 µM. nih.gov

Fluorescent sensors represent another significant area of application. Boronic acid-based fluorescent sensors can detect carbohydrates and other diol-containing compounds through changes in their fluorescence emission upon binding. mdpi.com Molecularly imprinted polymers can also be made fluorescent. For example, a fluorescent test strip for dopamine detection has been developed using dual-emission fluorescent molecularly imprinted polymer nanoparticles. nih.govresearchgate.net These nanoparticles exhibit a change in their fluorescent color depending on the concentration of dopamine, allowing for visual detection. nih.gov

Solid-phase extraction (SPE) is another area where these advanced materials are utilized. oregonstate.edu MIPs, including those based on boronate affinity, can be used as the sorbent material in SPE cartridges to selectively extract and pre-concentrate target analytes from complex samples like biological fluids or environmental water. nih.gov This selective extraction enhances the accuracy and sensitivity of subsequent analytical methods, such as high-performance liquid chromatography (HPLC). nih.govmdpi.com

The table below presents examples of detection devices incorporating boronic acid-based recognition elements and molecularly imprinted polymers.

| Device Type | Recognition Element | Target Analyte | Detection Principle | Performance Metrics |

| Bioluminescent Device | This compound in a polydiacetylene liposome (B1194612) | Dopamine | Binding of dopamine to this compound induces a change in the liposome structure, triggering a bioluminescent signal from aequorin. nih.gov | Detection limit of 7.5 µM; Linear range of 70–700 µM. nih.gov |

| Molecularly Imprinted Solid Phase Extraction (MISPE) | Tylosin-imprinted polymer with 4-vinylphenylboronic acid | Diol-containing macrolides | Selective retention of the target analyte on the MIP sorbent, followed by elution and analysis. nih.gov | High adsorption capacity and selectivity for tylosin over its analogues. nih.gov |

| Fluorescent Test Strip | Dopamine-imprinted fluorescent polymer nanoparticles | Dopamine | Analyte binding quenches one emission peak of the dual-emission nanoparticles, leading to a visible color change. nih.govresearchgate.net | Visual detection limit of (100-150) x 10⁻⁹ M in serum samples. nih.gov |

| Electrochemical Sensor | Dopamine-imprinted polypyrrole on a glassy carbon electrode | Dopamine | Binding of dopamine to the imprinted sites on the conductive polymer alters the electrochemical signal measured by differential pulse voltammetry. peacta.org | Linear range of 1 x 10⁻⁶ to 1 x 10⁻⁵ mol/L; Detection limit of 2.81 x 10⁻⁷ mol/L. peacta.org |

Mechanistic Investigations of Biological Interactions Chemical Focus

Molecular Recognition of Carbohydrate Structures

The ability of boronic acids to reversibly bind with diol-containing molecules, such as saccharides, is a cornerstone of their application in chemical biology and sensor technology. This interaction is based on the formation of a five- or six-membered cyclic boronate ester.

The fundamental binding mechanism between octadecylboronic acid and carbohydrates involves the reaction of the boronic acid group with cis-diol pairs on the sugar ring. This interaction is a reversible esterification reaction, forming a cyclic boronate ester. The stability of this complex is influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more reactive towards diols.

For monosaccharides, the binding affinity depends on the sugar's structure and the conformation of its hydroxyl groups. Fructose (B13574), which has a furanose ring with cis-diols, generally exhibits a higher affinity for boronic acids compared to glucose, which primarily exists in a pyranose form with trans-diols.

When interacting with oligosaccharides, the binding can be more complex. Multivalent interactions can occur where multiple boronic acid molecules, potentially organized on a surface or within a self-assembled structure, bind to multiple diol units on a single oligosaccharide chain. This multivalency can lead to a significant increase in binding affinity and specificity compared to interactions with monosaccharides. nih.gov

| Saccharide | Dissociation Constant (KD) for Phenylboronic Acid (PBA) Derivatives (M) |

|---|---|

| Fructose | 0.001 - 0.005 |